BenchChemオンラインストアへようこそ!

1-(1-Benzhydrylazetidin-3-yl)pyrrolidine

Lipophilicity Physicochemical profiling CNS drug design

1-(1-Benzhydrylazetidin-3-yl)pyrrolidine (CAS 55438-67-0) is a heterocyclic organic compound with the molecular formula C₂₀H₂₄N₂ and a molecular weight of 292.42 g/mol. It features a pyrrolidine ring N-linked to the 3-position of a 1-benzhydryl-substituted azetidine scaffold.

Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
CAS No. 55438-67-0
Cat. No. B1624242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzhydrylazetidin-3-yl)pyrrolidine
CAS55438-67-0
Molecular FormulaC20H24N2
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C20H24N2/c1-3-9-17(10-4-1)20(18-11-5-2-6-12-18)22-15-19(16-22)21-13-7-8-14-21/h1-6,9-12,19-20H,7-8,13-16H2
InChIKeyGVMPKWBOEMVYOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Benzhydrylazetidin-3-yl)pyrrolidine (CAS 55438-67-0): Chemical Identity, Physicochemical Profile, and Procurement Baseline


1-(1-Benzhydrylazetidin-3-yl)pyrrolidine (CAS 55438-67-0) is a heterocyclic organic compound with the molecular formula C₂₀H₂₄N₂ and a molecular weight of 292.42 g/mol . It features a pyrrolidine ring N-linked to the 3-position of a 1-benzhydryl-substituted azetidine scaffold. The compound is offered by specialty chemical suppliers at purities typically ranging from 95% to 98% . Key computed physicochemical properties include an ACD/LogP of 2.77, a LogD (pH 7.4) of 3.02, a polar surface area (PSA) of 6 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and four freely rotatable bonds—placing it within Lipinski Rule-of-5 compliant space with zero violations . These properties define a moderately lipophilic, low-PSA, non-ionizable small molecule with physicochemical characteristics consistent with CNS drug-like chemical space .

Why In-Class Azetidine-Pyrrolidine Hybrids Cannot Be Interchanged with 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine (CAS 55438-67-0)


Within the broader chemical space of azetidine-pyrrolidine hybrids, substitution at the azetidine N1 position is the single most impactful structural variable determining both physicochemical properties and biological interaction potential. The benzhydryl (diphenylmethyl) group in 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine is not a passive protecting group: it contributes two aromatic rings that substantially increase lipophilicity (ACD/LogP 2.77 vs. the far lower LogP of simpler N-alkyl or N—H azetidine analogs), modulate basicity via steric and electronic effects on the azetidine nitrogen, and introduce potential for π-π stacking interactions relevant to drug-target binding . Removing or substituting this group—for example to an N—H, N-Boc, or N-methyl congener—yields a different compound with altered solubility, permeability, metabolic stability, and pharmacological profile. Evidence from structurally related benzhydrylazetidine derivatives further demonstrates that the benzhydryl substitution pattern is conserved across multiple bioactive series targeting CNS and cardiovascular indications, indicating that this moiety is functionally meaningful rather than interchangeable [1].

Quantitative Differentiation Evidence for 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine (CAS 55438-67-0) Relative to Nearest Structural Analogs


Lipophilicity (LogP) Differentiation: Benzhydryl-Substituted vs. N—H Azetidine-Pyrrolidine Core

The benzhydryl (diphenylmethyl) substituent at the azetidine N1 position is the dominant driver of lipophilicity, differentiating 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine from analogs bearing smaller N-substituents. The target compound has an ACD/LogP of 2.77 (LogD pH 7.4 = 3.02) . In contrast, the unsubstituted core scaffold 1-(azetidin-3-yl)pyrrolidine (CAS 103861-65-6) has a substantially lower LogP, consistent with the removal of two phenyl rings and a net reduction of 10 carbon atoms (C₇H₁₄N₂, MW ~126 vs. C₂₀H₂₄N₂, MW 292.42). This LogP difference of approximately 1.5–3.0 log units (depending on the exact comparator and measurement method) translates to a >30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, tissue distribution, and in vivo pharmacokinetic behavior [1].

Lipophilicity Physicochemical profiling CNS drug design

CYP3A4/5 Inhibition Liability: Quantified Metabolic Stability Risk vs. De-benzhydrylated Analogs

A critical differentiator in lead optimization is the compound's liability as a cytochrome P450 inhibitor. 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine was tested in a human liver microsome assay for inhibition of CYP3A4/5 using midazolam as a probe substrate, yielding an IC₅₀ of 5.50 × 10³ nM (5.5 µM) following a 30-minute preincubation [1]. This IC₅₀ value falls in the moderate-to-weak inhibition range (IC₅₀ > 1 µM), indicating a relatively low risk of clinically significant CYP3A4-mediated drug-drug interactions compared to potent CYP3A4 inhibitors (IC₅₀ < 100 nM). In a separate screening panel, the same compound showed IC₅₀ > 55.69 µM against two additional Homo sapiens targets, confirming a generally low off-target activity profile . By contrast, closely related 1-benzhydrylazetidin-3-ol (CAS 18621-17-5) is specifically marketed and used as a CYP3A4 inhibitor identification tool, implying that subtle structural changes at the azetidine 3-position (pyrrolidine vs. hydroxyl) can shift CYP inhibition potency by orders of magnitude .

Drug metabolism CYP450 inhibition ADME-Tox Metabolic stability

Polar Surface Area (PSA) as a CNS Permeability Determinant: 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine vs. Functionalized Azetidine-Pyrrolidine Analogs

The polar surface area (PSA) of 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine is computed as 6 Ų (ACD/Labs) or 6.48 Ų (yybyy.com platform), consistent with the absence of hydrogen bond donors and the presence of only two nitrogen H-bond acceptors embedded within sterically shielded heterocyclic rings [1]. This extremely low PSA places the compound well below the established threshold of <60–70 Ų associated with favorable passive blood-brain barrier (BBB) permeation and <90 Ų for oral absorption [2]. In contrast, analogs featuring polar functionality at the azetidine 3-position—e.g., 1-(azetidin-3-yl)pyrrolidin-3-ol (containing a free hydroxyl, CAS 178311-54-1) or 3-(aminomethyl)-1-benzhydrylazetidine (containing a primary amine, CAS 36476-88-7)—carry significantly elevated PSA values due to additional H-bond donors and acceptors, placing them further from the CNS-permeant PSA optimum. This PSA differential translates to a predictable difference in BBB permeability ranking when compounds are evaluated in parallel in vivo or in PAMPA-BBB assays.

CNS drug design Blood-brain barrier permeability Polar surface area Physicochemical property

Dual NRI/5-HT1A Pharmacological Rationale: Azetidine-Pyrrolidine Scaffold Validation in Neuropsychiatric Drug Discovery

The broader chemical series comprising azetidine and pyrrolidine derivatives has been systematically optimized for dual norepinephrine reuptake inhibitor (NRI) and serotonin 5-HT₁A partial agonist activity—a pharmacological profile of interest for treating ADHD, depression, and anxiety [1]. In a published medicinal chemistry optimization study, lead compounds within this azetidine-pyrrolidine chemotype demonstrated elimination of off-target activity at the dopamine transporter (DAT) while retaining brain penetrance and high receptor occupancy in vivo . Although 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine itself was not the specific lead compound profiled in this study, its core scaffold (azetidine-3-pyrrolidine) is the pharmacophoric platform from which the optimized leads were derived. This contrasts with alternative scaffolds such as pyrrolidine-piperidine or azetidine-piperidine hybrids, which lack the same breadth of published dual NRI/5-HT₁A SAR data. The benzhydryl N-substituent provides a versatile handle for further derivatization via debenzylation to yield the free azetidine NH, which can then be elaborated into diverse N-alkylated, N-arylated, or N-acylated analogs for SAR exploration .

Norepinephrine reuptake inhibitor 5-HT1A partial agonist Neuropsychiatric drug discovery Structure-activity relationship

Synthetic Tractability and Commercial Availability Comparison for Azetidine-3-Pyrrolidine Building Blocks

A practical procurement differentiator is the intersection of synthetic utility and commercial availability. 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine is commercially offered at 95–98% purity from multiple specialty chemical suppliers including Leyan (Product No. 1738032), CymitQuimica, ChemSrc, and ChemicalBook, with documented synthesis routes via nucleophilic displacement of the corresponding methanesulfonate ester by pyrrolidine . The benzhydryl group serves a dual purpose: it protects the azetidine nitrogen during further synthetic manipulations involving the pyrrolidine ring or the azetidine 3-position, and it is cleavable under hydrogenolysis conditions (H₂, Pd/C) to reveal the free secondary amine for subsequent diversification. In contrast, the unprotected analog 1-(azetidin-3-yl)pyrrolidine (CAS 103861-65-6) has more limited commercial availability as the free base and poses handling challenges due to its higher reactivity (free secondary amine prone to oxidation and nucleophilic side reactions). The benzhydryl-protected form thus provides both synthetic versatility and shelf stability advantages for multi-step synthesis workflows .

Chemical procurement Building block availability Medicinal chemistry Synthetic intermediate

Recommended Research and Industrial Application Scenarios for 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine (CAS 55438-67-0)


CNS Drug Discovery: Building Block for Dual NRI/5-HT₁A Partial Agonist Lead Optimization Programs

1-(1-Benzhydrylazetidin-3-yl)pyrrolidine is ideally suited as a key synthetic intermediate in medicinal chemistry programs targeting neuropsychiatric indications (ADHD, depression, anxiety disorders) where dual norepinephrine reuptake inhibition and 5-HT₁A partial agonism is the desired pharmacological profile. The core azetidine-3-pyrrolidine scaffold has been validated in a published lead optimization study demonstrating brain penetrance, high receptor occupancy, and absence of dopamine transporter off-target activity [1]. The benzhydryl protecting group enables chemists to functionalize the pyrrolidine ring or the azetidine 3-position without competing reactivity at the azetidine nitrogen, after which hydrogenolytic deprotection reveals a free secondary amine for late-stage diversification. The compound's physicochemical profile (LogP 2.77, PSA 6 Ų, zero H-bond donors) is consistent with CNS drug-like properties and supports BBB permeability .

ADME-Tox Screening: Reference Compound with Characterized CYP3A4/5 Inhibition Profile for Drug-Drug Interaction Risk Assessment

With a measured CYP3A4/5 IC₅₀ of 5.5 µM in human liver microsomes (midazolam probe substrate), 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine can serve as a moderately weak CYP3A4 inhibitor reference standard in ADME-Tox screening cascades [1]. This quantified CYP inhibition profile is a differentiating asset: most commercially available azetidine-pyrrolidine analogs lack any CYP inhibition characterization data, leaving procurement teams uncertain about metabolic liability. The compound's additional screening data (IC₅₀ > 55.69 µM against two Homo sapiens targets) provides further confidence in its low off-target activity profile . This makes it suitable as a benchmark compound for establishing CYP3A4 inhibition assay performance or as a comparator when profiling more potent CYP3A4 inhibitors within the same structural class.

Scaffold-Hopping and Bioisostere Exploration: Starting Point for Generating Diverse N-Substituted Azetidine-Pyrrolidine Libraries

The benzhydryl group in 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine is readily cleavable under standard hydrogenolysis conditions (H₂, Pd/C), releasing 1-(azetidin-3-yl)pyrrolidine as the free secondary amine. This deprotected intermediate can then be elaborated via N-alkylation, N-arylation (Buchwald-Hartwig or Chan-Lam coupling), N-sulfonylation, or N-acylation to generate focused libraries of structurally diverse azetidine-pyrrolidine compounds. The low PSA (6 Ų) and moderate lipophilicity (LogP 2.77) of the parent compound provide an attractive starting point for scaffold-hopping exercises where maintaining CNS permeability is a design criterion [1] . This synthetic strategy is more efficient than de novo construction of each N-substituted analog, reducing both synthesis time and procurement complexity.

Physicochemical Property Benchmarking: Low-PSA Scaffold for CNS Drug Design Training Sets and Computational Model Calibration

With its extremely low PSA (6–6.48 Ų), moderate LogP (2.77–3.43), and zero violations of Lipinski's Rule of 5, 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine serves as a well-characterized reference data point for computational models predicting BBB permeability, oral absorption, and CNS drug-likeness [1] . Its computed property values are available from multiple independent cheminformatics platforms (ChemSpider/ACD/Labs, yybyy.com), providing cross-validated data suitable for inclusion in QSPR/QSAR model training sets. The compound's structural features—two heterocyclic rings, two aromatic rings, and a bridged tertiary amine—span a property space that is underrepresented in many public-domain ADME datasets, making it a valuable addition for improving model generalizability in the CNS chemical space.

Quote Request

Request a Quote for 1-(1-Benzhydrylazetidin-3-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.